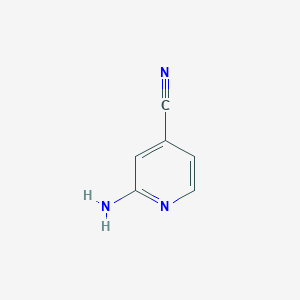

2-Amino-4-cyanopyridine

Übersicht

Beschreibung

2-Amino-4-cyanopyridine is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel heterocyclic systems.

Synthesis Analysis

- Villemin et al. (2013) detailed a solventless synthesis of new 4-substituted-3-cyano-2-aminopyridines using enaminonitriles and primary amines under microwave irradiation and solvent-free conditions (Villemin et al., 2013).

- Jayarajan et al. (2019) synthesized 6-amino-5-cyano-2-oxo derivatives via a three-component reaction in water (Jayarajan et al., 2019).

Molecular Structure Analysis

- The molecular structure of 2-aminopyridine derivatives was confirmed by various methods including X-ray analysis, as detailed by Villemin et al. (2013) (Villemin et al., 2013).

Chemical Reactions and Properties

- Gouda et al. (2014) presented a comprehensive survey of the preparation methods and chemical reactivity of 2-amino-3-cyanopyridines (Gouda et al., 2014).

Physical Properties Analysis

- Khalili (2016) utilized graphene oxide as a catalyst for the synthesis of 2-amino-3-cyanopyridine derivatives in water, highlighting the physical properties of the catalyst used (Khalili, 2016).

Chemical Properties Analysis

- Kibou et al. (2022) developed a multicomponent one-pot reaction for synthesizing 2-amino-3-cyanopyridine derivatives, focusing on their chemical properties including antibacterial activity (Kibou et al., 2022).

Wissenschaftliche Forschungsanwendungen

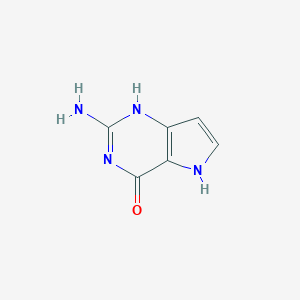

Intermediates for Heterocyclic Systems : 2-Amino-4-cyanopyridine derivatives are crucial intermediates for synthesizing various heterocyclic systems. These compounds serve as building blocks in creating novel and synthetically useful heterocyclic systems, which are fundamental in developing pharmaceuticals and agrochemicals (Gouda, Berghot, Abd El Ghani, & Khalil, 2014).

Analytical Chemistry : In analytical chemistry, a fluorescent 2-aminopyridine derivative has been developed to analyze oligosaccharides. It aids in determining polymerization degree, sugar unit sequence, and linkage points, which is vital in understanding complex biological molecules and processes (Hase, Ikenaka, & Matsushima, 1978).

Antimicrobial Agents : Various studies have demonstrated the antimicrobial properties of this compound derivatives. For instance, 2-amino-4-aryl-3-cyanopyridines exhibit substantial antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in developing new antibiotics (Mamedov et al., 2020).

Pharmaceutical and Agricultural Fields : N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide and its derivatives demonstrate promising antimicrobial activities. Their potential applications span both pharmaceutical and agricultural fields, showing the versatility of this compound derivatives (Akbari, 2018).

Synthesis Methods : Several efficient routes and methods have been developed for synthesizing this compound derivatives. For example, one study presents an efficient one-pot synthesis method under solvent-free conditions, showcasing the advancements in creating these compounds more sustainably and efficiently (Ghorbani-Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2013).

Catalysis : The synthesis of this compound derivatives can be catalyzed using various substances, such as Ytterbium perfluorooctanoate and copper nanoparticles, which offer high yields and environmental friendliness (Tang et al., 2011); (Khalifeh & Ghamari, 2015).

Safety and Hazards

2-Amino-4-cyanopyridine should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers Relevant papers on this compound include studies on its synthesis , its molecular structure , and its chemical reactions . These papers provide valuable insights into the properties and potential applications of this compound.

Wirkmechanismus

Target of Action

It has been suggested that it may have potential interactions with enzymes such as glycogen synthase kinase-3β (gsk-3β) and human acetylcholinesterase (hache) . These enzymes play crucial roles in various biological processes. GSK-3β is involved in energy metabolism, neuronal cell development, and body pattern formation, while hAChE is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

It is suggested that the compound might inhibit the activity of gsk-3β and hache . The inhibition of these enzymes could lead to an increase in acetylcholine levels and a decrease in tau protein phosphorylation, which could have potential implications in the treatment of diseases like Alzheimer’s.

Eigenschaften

IUPAC Name |

2-aminopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEAYLFEIFJFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426745 | |

| Record name | 2-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42182-27-4 | |

| Record name | 2-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

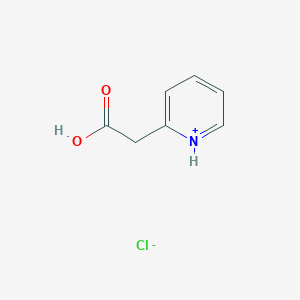

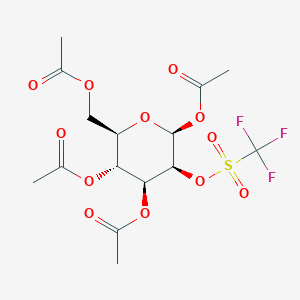

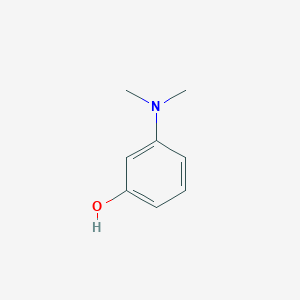

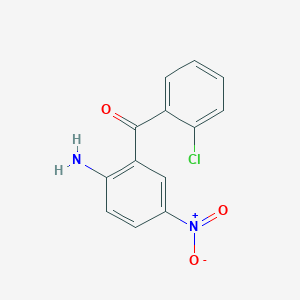

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

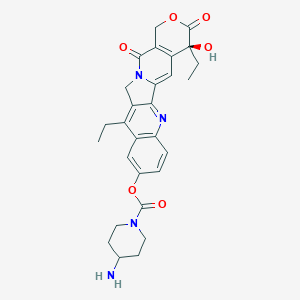

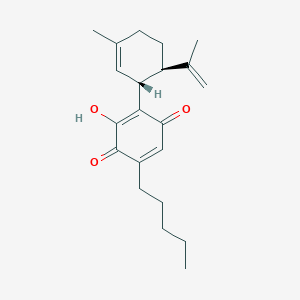

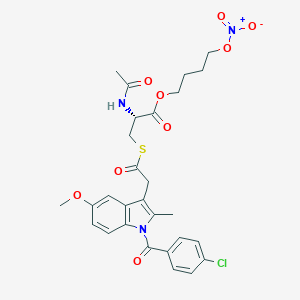

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-4-cyanopyridine contribute to the magnetic properties of the synthesized dinuclear copper(II) complexes?

A: In the study by [], this compound acts as a bridging ligand, coordinating to two copper(II) ions through its nitrogen atoms. This bridging arrangement facilitates spin-spin interactions between the copper centers. The researchers confirmed the presence of these interactions by observing a weak half-field band in the electron spin resonance (ESR) spectra, characteristic of Cu(II)–Cu(II) dimers []. Additionally, the room temperature magnetic moments measured for the complexes are consistent with antiferromagnetic coupling between the copper(II) ions [].

Q2: What spectroscopic techniques were used to characterize the copper(II) complexes containing this compound? What information do these techniques provide about the complex structure?

A: The researchers employed various spectroscopic methods to characterize the synthesized complexes [].

- FTIR spectroscopy: This technique identified Cu₂O₂ ring vibrations within the 570-410 cm⁻¹ range, confirming the presence of the alkoxo-bridged dinuclear structure [].

- UV-Vis spectroscopy: This method revealed three distinct absorption bands attributed to d-d transitions within the copper(II) ion, ligand-to-metal charge transfer (LMCT), and π-π or n-π transitions within the this compound ligand [].

- ESR spectroscopy: This technique provided evidence for the dinuclear nature of the complexes through the observation of a half-field signal around 1600 Gauss, indicative of a triplet spin species arising from Cu(II)-Cu(II) interaction [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.